molecular formula C16H13N5O2S B14942239 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B14942239
M. Wt: 339.4 g/mol
InChI Key: ONQBWENTOXHISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, which is then functionalized with amino and cyano groups. The sulfanyl linkage is introduced through a nucleophilic substitution reaction, and the final acetamide moiety is attached via an amidation reaction. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano groups produces primary amines.

Scientific Research Applications

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and cyano groups on the pyridine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl linkage and acetamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide
  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and its interactions with biological targets, potentially enhancing its activity and selectivity .

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13N5O2S/c1-23-13-5-3-2-4-12(13)20-14(22)9-24-16-11(8-18)6-10(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ONQBWENTOXHISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.